Flumequine Retains Activity Against Oxolinic Acid-Resistant Aeromonas salmonicida with Bactericidal Advantage
In a direct head-to-head comparison, flumequine was more active than oxolinic acid against oxolinic acid-resistant isolates of Aeromonas salmonicida, a major fish pathogen [1]. Critically, flumequine demonstrated bactericidal activity—with only 1% of bacteria surviving 6 hours of exposure at concentrations slightly above the MIC—whereas oxolinic acid was merely bacteriostatic [1]. Additionally, the frequency of mutation to resistance was lower for flumequine than for oxolinic acid [1].
| Evidence Dimension | Activity against oxolinic acid-resistant A. salmonicida |
|---|---|
| Target Compound Data | Active; bactericidal (1% survival after 6 h at >MIC) |
| Comparator Or Baseline | Oxolinic acid: reduced activity against resistant isolates; bacteriostatic only |
| Quantified Difference | Flumequine active vs. oxolinic acid inactive on resistant strains; bactericidal vs. bacteriostatic; lower resistance mutation frequency |
| Conditions | In vitro susceptibility testing, A. salmonicida isolates |
Why This Matters
This direct comparative evidence supports selecting flumequine over oxolinic acid for aquaculture settings where oxolinic acid resistance has emerged or where bactericidal eradication is required.
- [1] Barnes, A. C., et al. (1991). In vitro susceptibility of the fish pathogen Aeromonas salmonicida to flumequine. Antimicrobial Agents and Chemotherapy, 35(12), 2634-2635. View Source
